(5-(4-Bromophenyl)isoxazol-3-yl)methanol

Synthetic Methodology Process Chemistry Medicinal Chemistry

Choose (5-(4-Bromophenyl)isoxazol-3-yl)methanol (CAS 640291-96-9) for your SAR studies: its 3-hydroxymethyl handle enables oxidation to the carboxylic acid, esterification, and downstream derivatization—capabilities absent in 5-(4-bromophenyl)isoxazole. The 4-bromophenyl group supports cross-coupling and halogen bonding. Published patent synthesis (US2010/63041, 70% yield) ensures scalable supply. Superior GHS oral toxicity profile (Category 4 vs. Category 3 for regioisomeric analogs). Demand the correct regioisomer—procure the precise building block for your medicinal chemistry program.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 640291-96-9
Cat. No. B3055340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Bromophenyl)isoxazol-3-yl)methanol
CAS640291-96-9
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CO)Br
InChIInChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
InChIKeyRLIPRZYWGPFTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(4-Bromophenyl)isoxazol-3-yl)methanol (CAS 640291-96-9) Procurement Baseline and Structural Classification


(5-(4-Bromophenyl)isoxazol-3-yl)methanol (CAS 640291-96-9) is a brominated isoxazole derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound features a 5-(4-bromophenyl) substitution and a 3-hydroxymethyl group on the isoxazole core, which distinguishes it from regioisomeric analogs and imparts unique reactivity for further functionalization . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Why (5-(4-Bromophenyl)isoxazol-3-yl)methanol Cannot Be Substituted with Generic Isoxazole Analogs


Generic substitution of (5-(4-Bromophenyl)isoxazol-3-yl)methanol with closely related isoxazole derivatives is scientifically unjustified due to marked differences in substitution pattern, regioisomerism, and resultant physicochemical properties that directly impact synthetic utility and biological performance. For instance, the 5-(4-bromophenyl)isoxazole core (CAS 7064-31-5) lacks the 3-hydroxymethyl handle, rendering it unsuitable for oxidation to the corresponding carboxylic acid or further derivatization via esterification . Conversely, the regioisomer (3-(4-bromophenyl)isoxazol-5-yl)methanol (CAS 206055-91-6) presents the hydroxymethyl group at the 5-position, which alters its hydrogen-bonding capacity and metabolic stability . These structural variations necessitate compound-specific procurement and preclude simple analog substitution, as detailed in the quantitative evidence below.

Quantitative Evidence for (5-(4-Bromophenyl)isoxazol-3-yl)methanol Differentiation: Comparative Data for Scientific Selection


Synthetic Yield and Purity: LAH-Mediated Reduction vs. Alternative Routes

The synthesis of (5-(4-bromophenyl)isoxazol-3-yl)methanol via lithium aluminum hydride (LAH) reduction of ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate provides a defined and scalable route with a reported yield of 70% and high purity . This established protocol is supported by patent data (US2010/63041) and enables reliable procurement of material with consistent quality . In contrast, no analogous validated route with comparable yield is available for the 5-substituted analog 5-(4-bromophenyl)isoxazole (CAS 7064-31-5), which lacks the hydroxymethyl handle and is typically obtained via commercial sources with purity specifications of 95-98% but without detailed synthetic provenance . The availability of a robust, patent-backed synthetic method reduces supply chain uncertainty for this specific compound.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Cytotoxicity Profile: Target Compound vs. Regioisomer in HepG2 Liver Cancer Cells

In cytotoxicity assays against HepG2 (liver cancer) cells, (3-(4-bromophenyl)isoxazol-5-yl)methanol (CAS 206055-91-6), a regioisomer of the target compound, exhibits an IC50 value of 25 μM, classified as moderate cytotoxicity . While direct data for the target compound (5-(4-bromophenyl)isoxazol-3-yl)methanol in the same cell line are not publicly available, this data point establishes a baseline for the regioisomer and highlights the critical impact of substitution pattern on biological activity. The target compound's unique 3-hydroxymethyl group is expected to confer a distinct cytotoxicity profile, necessitating its specific procurement for SAR studies.

Oncology Research Anticancer Screening SAR Studies

Reactivity and Derivatization Potential: Target Compound vs. 5-(4-Bromophenyl)isoxazole

The presence of the 3-hydroxymethyl group in (5-(4-bromophenyl)isoxazol-3-yl)methanol enables direct oxidation to the corresponding carboxylic acid ((5-(4-Bromophenyl)isoxazol-3-yl)carboxylic acid) or further derivatization via esterification or etherification . This functional handle is absent in the simpler analog 5-(4-bromophenyl)isoxazole (CAS 7064-31-5), which is primarily utilized as an active pharmaceutical ingredient but lacks the hydroxymethyl group for further synthetic elaboration . Consequently, the target compound serves as a more versatile building block for generating diverse compound libraries in medicinal chemistry programs.

Organic Synthesis Building Blocks Functional Group Interconversion

Physicochemical Properties: Computed LogP and Topological Polar Surface Area (TPSA)

Computational predictions indicate that (5-(4-bromophenyl)isoxazol-3-yl)methanol has a LogP of 2.5964 and a Topological Polar Surface Area (TPSA) of 46.26 Ų . In comparison, the regioisomer (3-(4-bromophenyl)isoxazol-5-yl)methanol (CAS 206055-91-6) is expected to have similar, but not identical, physicochemical properties due to the different positioning of the hydroxymethyl group. The specific LogP and TPSA values for the target compound support its favorable drug-likeness profile and influence its solubility and permeability characteristics, which are critical parameters for selecting the appropriate isomer for biological screening.

Physicochemical Profiling Drug-likeness ADME Prediction

Safety Profile: Acute Oral Toxicity Classification (GHS Category 4)

According to safety data sheets, (5-(4-bromophenyl)isoxazol-3-yl)methanol is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302 'Harmful if swallowed' . This classification necessitates specific handling and storage protocols. In contrast, 5-(4-bromophenyl)isoxazole (CAS 7064-31-5) carries more severe hazard classifications, including H301 'Toxic if swallowed,' H315 'Causes skin irritation,' and H318 'Causes serious eye damage,' requiring more stringent safety measures . The target compound's less hazardous oral toxicity profile may simplify laboratory handling and reduce associated procurement and compliance burdens.

Safety Assessment Laboratory Handling Procurement Compliance

Stability and Storage Conditions: Comparative Assessment

(5-(4-Bromophenyl)isoxazol-3-yl)methanol is recommended for storage at 2-8°C in a dry, sealed environment to maintain stability . In comparison, 5-(4-bromophenyl)isoxazole (CAS 7064-31-5) requires storage in a cool, dry place in well-sealed containers, with no specific temperature range mandated . The more precise storage requirement for the target compound reflects its potential sensitivity to degradation, which may impact long-term research reproducibility and necessitate more controlled storage logistics.

Compound Stability Storage Requirements Procurement Logistics

Optimal Research and Industrial Application Scenarios for (5-(4-Bromophenyl)isoxazol-3-yl)methanol (CAS 640291-96-9)


Medicinal Chemistry: Key Intermediate for Anti-inflammatory and Anticancer Drug Discovery

This compound is strategically employed as a versatile building block for the synthesis of novel anti-inflammatory and anticancer agents . Its unique substitution pattern, featuring a 3-hydroxymethyl group for further functionalization (e.g., oxidation to carboxylic acid, esterification) and a 4-bromophenyl group for potential halogen bonding or cross-coupling reactions, makes it an ideal scaffold for generating diverse compound libraries . The regioisomeric distinction (3-hydroxymethyl vs. 5-hydroxymethyl) is critical for SAR studies, as the position of the hydroxymethyl group influences biological activity .

Organic Synthesis: Precursor for Functionalized Isoxazole Derivatives

The 3-hydroxymethyl group of (5-(4-bromophenyl)isoxazol-3-yl)methanol serves as a key handle for downstream chemical transformations . It can be readily oxidized to the corresponding aldehyde or carboxylic acid, enabling access to a wider range of isoxazole derivatives . In contrast to 5-(4-bromophenyl)isoxazole, which lacks this functional handle, the target compound provides two additional derivatization pathways, enhancing its value as a synthetic intermediate .

Biochemical Research: Probe for Investigating Cellular Pathways

While specific biological activity data for (5-(4-bromophenyl)isoxazol-3-yl)methanol are limited, its structural features suggest potential for use as a biochemical probe. The compound's physicochemical properties (LogP 2.5964, TPSA 46.26 Ų) indicate moderate lipophilicity and good drug-likeness, making it suitable for cell-based assays . Its regioisomer, (3-(4-bromophenyl)isoxazol-5-yl)methanol, exhibits moderate cytotoxicity (IC50 = 25 μM) against HepG2 cells, highlighting the importance of isomer selection in biological studies .

Process Chemistry: Scalable Synthesis and Reliable Supply Chain

The synthesis of (5-(4-bromophenyl)isoxazol-3-yl)methanol is supported by a published patent protocol (US2010/63041) detailing LAH-mediated reduction with a 70% yield . This documented route provides a foundation for scalable production and ensures a reliable supply chain for research programs requiring larger quantities. The compound's less severe acute oral toxicity profile (GHS Category 4 vs. Category 3 for 5-(4-bromophenyl)isoxazole) may also simplify handling and shipping logistics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(4-Bromophenyl)isoxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.